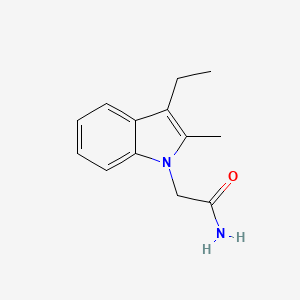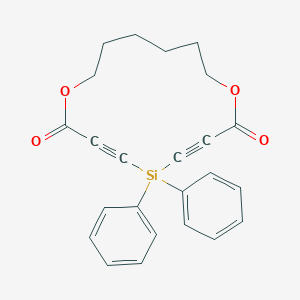![molecular formula C15H14O5 B14538053 8,9-Dimethoxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one CAS No. 62407-13-0](/img/structure/B14538053.png)
8,9-Dimethoxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one is a complex organic compound belonging to the class of extended flavonoids. These compounds are characterized by their phenyl-substituted benzopyran framework with additional fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one can be achieved through several methods. One common approach involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired pyrano[3,2-c]quinolone structure . Another method involves the one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to ensure the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzopyran compounds, each with distinct chemical and physical properties.
Scientific Research Applications
8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other extended flavonoids such as:
- 2-phenyl-4H-furo[2,3-h]chromen-4-one
- 3,5-Dimethoxy-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-one
- 5,6-Dimethoxy-[2’‘,3’':7,8]furanoflavanone
Uniqueness
What sets 8,9-Dimethoxy-2-methyl-4H,5H-pyrano3,2-cbenzopyran-4-one apart is its specific substitution pattern and the presence of methoxy groups at positions 8 and 9. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
8,9-dimethoxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-8-4-11(16)10-7-19-12-6-14(18-3)13(17-2)5-9(12)15(10)20-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHCIXXKDZELDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40808845 |
Source


|
| Record name | 8,9-Dimethoxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40808845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62407-13-0 |
Source


|
| Record name | 8,9-Dimethoxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40808845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Dimethyl 2-{[(benzyloxy)carbonyl]amino}nonanedioate](/img/structure/B14538045.png)

![1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one](/img/structure/B14538058.png)
![N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide](/img/structure/B14538061.png)

